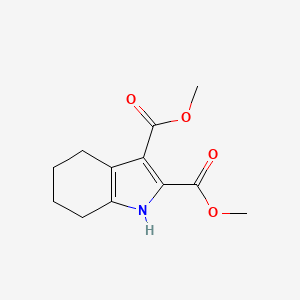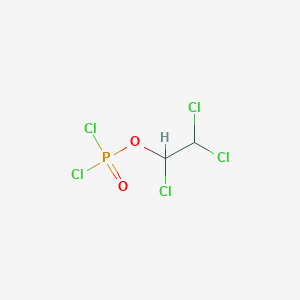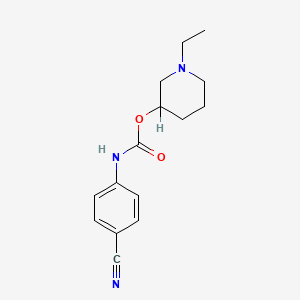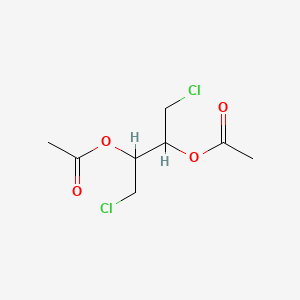
2,3-Butanediol, 1,4-dichloro-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol, 1,4-dichloro-, diacetate: is an organic compound with the molecular formula C8H12Cl2O4 It is a derivative of 2,3-butanediol, where two chlorine atoms are substituted at the 1 and 4 positions, and the hydroxyl groups are acetylated
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol, 1,4-dichloro-, diacetate typically involves the chlorination of 2,3-butanediol followed by acetylation. The reaction can be carried out under controlled conditions to ensure the selective substitution of chlorine atoms and acetylation of hydroxyl groups. The general reaction scheme is as follows:
Chlorination: 2,3-Butanediol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 1 and 4 positions.
Acetylation: The chlorinated intermediate is then reacted with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions: 2,3-Butanediol, 1,4-dichloro-, diacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The diacetate ester can be hydrolyzed to yield 2,3-butanediol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Products such as 2,3-butanediol derivatives with different functional groups.
Hydrolysis: 2,3-Butanediol and acetic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
科学研究应用
Chemistry: 2,3-Butanediol, 1,4-dichloro-, diacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for specialized applications.
作用机制
The mechanism of action of 2,3-butanediol, 1,4-dichloro-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which can then participate in further chemical reactions. The presence of chlorine atoms and acetyl groups influences its reactivity and interaction with other molecules.
相似化合物的比较
2,3-Butanediol, diacetate: A similar compound without the chlorine substitutions.
1,4-Dichloro-2,3-butanediol: A compound with chlorine substitutions but without acetylation.
2,3-Butanediol: The parent compound without any substitutions or acetylation.
Uniqueness: 2,3-Butanediol, 1,4-dichloro-, diacetate is unique due to the presence of both chlorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
35128-51-9 |
|---|---|
分子式 |
C8H12Cl2O4 |
分子量 |
243.08 g/mol |
IUPAC 名称 |
(3-acetyloxy-1,4-dichlorobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI 键 |
VUSDDVVGSXTTKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCl)C(CCl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


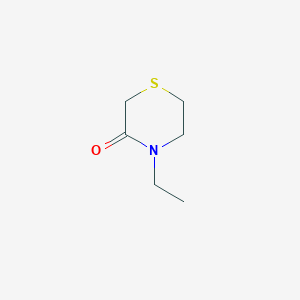
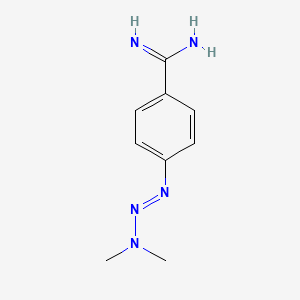

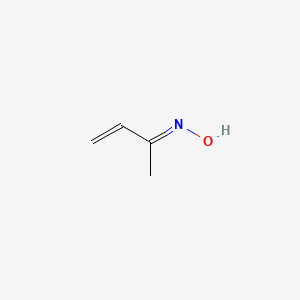
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
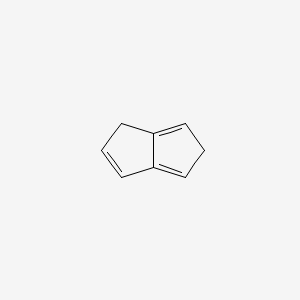

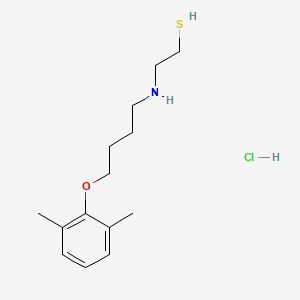
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
